molecular formula C26H26N4O4 B5780551 3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone

3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone

Cat. No. B5780551
M. Wt: 458.5 g/mol
InChI Key: LHDOHFGVTGMBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone, also known as EF5, is a synthetic compound that has been extensively studied for its potential use in cancer research.

Mechanism of Action

3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone works by selectively binding to hypoxic cells and forming a covalent bond with intracellular proteins. This disrupts the cellular metabolism of hypoxic cells, leading to cell death. The selectivity of this compound for hypoxic cells makes it a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in hypoxic cells. It disrupts the cellular metabolism of hypoxic cells, leading to decreased ATP production and increased oxidative stress. This leads to cell death in hypoxic cells, while leaving normoxic cells relatively unaffected.

Advantages and Limitations for Lab Experiments

3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its potential use in cancer research. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound is a cytotoxin and must be handled with care. It also requires specialized equipment for use in experiments, such as hypoxia chambers.

Future Directions

There are a number of future directions for research on 3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. One area of research is the development of this compound analogs with improved selectivity and efficacy. Another area of research is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, this compound could be used to study the role of hypoxia in cancer progression and metastasis.

Synthesis Methods

3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is synthesized through a multistep process involving the condensation of 2-ethoxyaniline with ethyl 4-chloroacetoacetate to form 3-(2-ethoxyphenyl)-2-oxo-4-phenylbutanoic acid ethyl ester. The resulting compound is then reacted with 4-(2-furoyl)-1-piperazine to form the intermediate compound, which is then treated with paraformaldehyde to produce this compound.

Scientific Research Applications

3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been extensively studied for its potential use in cancer research. It is a hypoxia-selective cytotoxin, meaning that it is selectively toxic to cancer cells that are in a hypoxic environment. This makes it a promising candidate for use in cancer treatment, as hypoxia is a common characteristic of solid tumors.

properties

IUPAC Name

3-(2-ethoxyphenyl)-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-2-33-22-11-6-5-10-21(22)30-24(27-20-9-4-3-8-19(20)25(30)31)18-28-13-15-29(16-14-28)26(32)23-12-7-17-34-23/h3-12,17H,2,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDOHFGVTGMBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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